molecular formula C17H19N3O5S B12184435 2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione

2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B12184435
M. Wt: 377.4 g/mol
InChI Key: OPGFJHREZGRVAY-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylamine with a suitable isoindole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the cyclopropyl and piperazine moieties, along with the methylsulfonyl group, differentiates it from other similar compounds .

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

2-cyclopropyl-5-(4-methylsulfonylpiperazine-1-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O5S/c1-26(24,25)19-8-6-18(7-9-19)15(21)11-2-5-13-14(10-11)17(23)20(16(13)22)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3

InChI Key

OPGFJHREZGRVAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

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